molecular formula C19H19N3O2 B277570 N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Cat. No. B277570
M. Wt: 321.4 g/mol
InChI Key: SDVMEJTZXHSEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide, also known as DPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DPA belongs to the class of phthalazinone derivatives and has been shown to possess a variety of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has also been investigated for its neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been shown to have antimicrobial activity against a variety of bacterial strains.

Mechanism Of Action

The exact mechanism of action of N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is not fully understood. However, it has been suggested that N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide may act by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide may also modulate the activity of ion channels and receptors in the central nervous system, leading to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and enzymes, leading to its anti-inflammatory effects. N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has also been shown to reduce pain and seizures in animal models, suggesting its analgesic and anticonvulsant properties. Additionally, N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has also been extensively studied, and its biological activities are well-characterized. However, there are also limitations to using N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.

Future Directions

There are several future directions for the study of N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, the antimicrobial activity of N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide warrants further investigation for its potential use as an antibiotic. The mechanism of action of N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide also requires further study to fully understand its biological effects. Finally, the development of novel derivatives of N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide may lead to compounds with improved therapeutic properties.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves the reaction of 3,4-dimethylbenzoyl chloride with 3-methyl-4-oxo-3,4-dihydrophthalazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-(3,4-dimethylphenyl)acetamide to yield N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide. The synthesis of N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been optimized to achieve high yields and purity.

properties

Product Name

N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

InChI

InChI=1S/C19H19N3O2/c1-12-8-9-14(10-13(12)2)20-18(23)11-17-15-6-4-5-7-16(15)19(24)22(3)21-17/h4-10H,11H2,1-3H3,(H,20,23)

InChI Key

SDVMEJTZXHSEQO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C)C

Origin of Product

United States

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